molecular formula C8H5N3O2 B091601 5-Nitroquinoxaline CAS No. 18514-76-6

5-Nitroquinoxaline

Cat. No. B091601
CAS RN: 18514-76-6
M. Wt: 175.14 g/mol
InChI Key: WZBOWHSZOCPDMB-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

Oxaldehyde (40% in water; 1.43 ml, 31.3 mmol) was added to a solution of 3-nitro-o-phenylene-diamine (600 mg, 3.9 mmol) in EtOH (15 ml) and the mixture was heated at 85° C. for 2 h. The solvent was removed in vacuo, the residue was diluted in water and the aqueous phase was extracted with DCM. The organic phase was dried (Na2SO4) and concentrated in vacuo. The crude residue was purified by column chromatography with DCM/MeOH (99:1) as the eluent to give the title compound (666 mg, 97%).
Quantity
1.43 mL
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]=O)=O.[N+:5]([C:8]1[C:9]([NH2:15])=[C:10]([NH2:14])[CH:11]=[CH:12][CH:13]=1)([O-:7])=[O:6]>CCO>[N+:5]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:9]=1[N:15]=[CH:1][CH:3]=[N:14]2)([O-:7])=[O:6]

Inputs

Step One
Name
Quantity
1.43 mL
Type
reactant
Smiles
C(=O)C=O
Name
Quantity
600 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=C(C=CC1)N)N
Name
Quantity
15 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted in water
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by column chromatography with DCM/MeOH (99:1) as the eluent

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2N=CC=NC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 666 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.